SHP2 Enzyme Inhibition: 6-Fold Greater Potency of (3S,4S)-Derived TNO155 Versus SHP099
The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core, when elaborated to the full clinical inhibitor TNO155, demonstrates an IC50 of 0.011 µM (11 nM) against full-length human SHP2 [1]. This represents a 6.5-fold improvement in biochemical potency compared to the earlier-generation allosteric SHP2 inhibitor SHP099, which exhibits an IC50 of 0.071 µM (71 nM) against the same target under comparable allosteric binding conditions [2]. Both compounds inhibit SHP2 via stabilization of the auto-inhibited conformation, but the 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine-derived TNO155 achieves this with substantially lower compound concentration, translating to a 6.5× greater target engagement at equivalent doses.
| Evidence Dimension | Biochemical IC50 against full-length human SHP2 (allosteric inhibition) |
|---|---|
| Target Compound Data | 0.011 µM (11 nM) for TNO155 |
| Comparator Or Baseline | SHP099: 0.071 µM (71 nM) |
| Quantified Difference | 6.5-fold lower IC50 (greater potency) for TNO155 |
| Conditions | Purified full-length human SHP2 enzyme incubated with di-phosphotyrosine peptide and inhibitor; substrate hydrolysis measured via fluorogenic DiFMUP assay |
Why This Matters
Higher biochemical potency enables lower therapeutic doses, potentially reducing off-target toxicity and improving therapeutic index in preclinical and clinical oncology applications.
- [1] BindingDB BDBM50553783. TNO155: Ptpn11 Inhibitor. IC50 = 11 nM. Allosteric inhibition of 6x-histidine tagged human SHP2 (Met1-L525). View Source
- [2] Chen, Y.-N. P.; et al. Allosteric Inhibition of SHP2 Phosphatase Inhibits Cancers Driven by Receptor Tyrosine Kinases. Nature 2016, 535 (7610), 148–152. IC50 = 0.071 μM for SHP099. View Source
